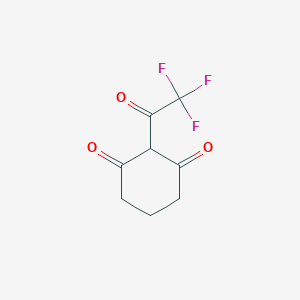

2-(2,2,2-Trifluoroacetyl)cyclohexane-1,3-dione

Beschreibung

Eigenschaften

Molekularformel |

C8H7F3O3 |

|---|---|

Molekulargewicht |

208.13 g/mol |

IUPAC-Name |

2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C8H7F3O3/c9-8(10,11)7(14)6-4(12)2-1-3-5(6)13/h6H,1-3H2 |

InChI-Schlüssel |

BCEFUYWOIOCVLS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Step Acylation Using Trifluoroacetophenones and 1,3-Cyclohexanedione

Procedure : A widely reported method involves the reaction of 1,3-cyclohexanedione derivatives with 2,2,2-trifluoroacetophenones in the presence of potassium carbonate as a base in acetonitrile at room temperature. The initial step forms a crude adduct which is then subjected to further treatment with thionyl chloride and pyridine in toluene to complete the acylation and cyclization process.

-

- Equimolar amounts of trifluoroacetophenone derivative and cyclohexanedione.

- Potassium carbonate (1 equiv.) as base.

- Stirring at room temperature for approximately 19 hours.

- Subsequent addition of thionyl chloride (1.3 equiv.) dropwise below 30 °C.

- Stirring for 1 hour at room temperature.

- Workup involves quenching with cold water, separation of organic layers, and purification by column chromatography.

Yield and Purity : Yields up to 80% have been reported depending on the substituents on the aryl ring and the specific cyclohexanedione used. Purification typically involves silica gel chromatography with ethyl acetate/cyclohexane mixtures as eluents.

Mechanistic Notes : The formation of the product is influenced by the pKa of the cyclohexanedione and the gas-phase basicity of the trifluoroacetophenone, which affect the enolate formation and nucleophilic attack efficiency.

Direct Acylation of 5,5-Dimethyl-1,3-cyclohexanedione with Trifluoroacetic Anhydride

Procedure : For substituted cyclohexanediones such as 5,5-dimethyl-1,3-cyclohexanedione, acylation with trifluoroacetic anhydride in the presence of a base like pyridine is an effective route.

-

- Use of trifluoroacetic anhydride as the acylating agent.

- Pyridine serves as both solvent and base catalyst.

- Reaction temperature is controlled to optimize yield and minimize side reactions.

- Reaction times vary but typically range from 1 to several hours.

Industrial Scale : This method is adaptable to industrial-scale synthesis with optimization of temperature, pressure, and reaction time to maximize yield and product purity.

Advantages : This route avoids the need for intermediate phenyl derivatives and can be more straightforward for certain substituted cyclohexanediones.

Enolate Formation and Acid Chloride Coupling

Procedure : An alternative approach involves generating the enolate of cyclohexane-1,3-dione by stirring with potassium carbonate in acetonitrile, followed by slow addition of trifluoroacetyl chloride or other acid chlorides.

-

- Enolate preparation at 25–30 °C over 2–3 hours.

- Acid chloride dissolved in acetonitrile added slowly to the enolate slurry.

- Stirring for 1 hour at 25–30 °C.

- Optional addition of 4-dimethylaminopyridine (DMAP) and heating to 50–70 °C for extended reaction time (7–8 hours) to drive completion.

Outcome : This method yields enol esters or related derivatives, which can be isolated or further transformed to the desired trifluoroacetylated cyclohexane-1,3-dione.

| Method | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Two-step acylation with trifluoroacetophenones | 1,3-Cyclohexanedione + 2,2,2-trifluoroacetophenones | K2CO3 in acetonitrile, then SOCl2/pyridine in toluene | ~19 h + 1 h | Up to 80 | Sensitive to pKa and basicity factors |

| Direct acylation with trifluoroacetic anhydride | 5,5-Dimethyl-1,3-cyclohexanedione + CF3CO)2O | Pyridine, controlled temp | Few hours | High | Suitable for substituted cyclohexanediones |

| Enolate formation + acid chloride coupling | Cyclohexane-1,3-dione + trifluoroacetyl chloride | K2CO3 in acetonitrile, DMAP, heating | 3–11 h | Moderate | Produces enol esters as intermediates |

The two-step procedure involving trifluoroacetophenones and 1,3-cyclohexanediones is well-documented with full characterization data including ^1H and ^13C NMR, UV spectra, and X-ray crystallography confirming product structure and purity.

The reaction efficiency is influenced by the electronic nature of substituents on the aryl ring of trifluoroacetophenones and the acidity of the cyclohexanedione, affecting enolate formation and nucleophilic attack rates.

Industrial adaptations of the direct acylation method emphasize the importance of base selection (pyridine preferred) and temperature control to minimize side reactions and maximize yield.

Enolate-based coupling methods provide flexibility for synthesizing various substituted derivatives and allow for isolation of intermediates useful in further synthetic transformations.

The preparation of 2-(2,2,2-Trifluoroacetyl)cyclohexane-1,3-dione is efficiently achieved via acylation strategies involving either trifluoroacetophenones or trifluoroacetic anhydride derivatives with cyclohexane-1,3-dione substrates. The choice of method depends on the specific substitution pattern on the cyclohexane ring and scale of synthesis. Reaction conditions such as base, solvent, temperature, and stoichiometry critically impact yield and purity. Comprehensive characterization confirms the structural integrity of the synthesized compounds, supporting their use in further chemical and biological applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoroacetyl)cyclohexan-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Reagent in Complex Molecule Formation : The compound serves as a key reagent in organic synthesis, facilitating the formation of complex molecules through various chemical reactions including oxidation, reduction, and substitution .

Biological Research

- Enzyme Inhibition : Research indicates that 2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione can inhibit specific enzymes. The trifluoroacetyl group enhances binding affinity to enzyme active sites, making it relevant in drug design .

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its structural features enable it to disrupt microbial cell membranes or interfere with metabolic pathways .

- Cytotoxicity : In vitro studies reveal that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

Case Study 1: Enzyme Inhibition Mechanism

A study demonstrated that the interaction of this compound with specific enzymes led to significant inhibition of enzyme activity. The mechanism involved increased electrophilicity due to the trifluoroacetyl group, allowing for effective competition at enzyme active sites.

Case Study 2: Antimicrobial Efficacy

In a series of tests against bacterial strains, this compound exhibited notable antimicrobial properties. The efficacy was attributed to its ability to disrupt cellular processes in bacteria, leading to cell death. This suggests potential applications in developing new antimicrobial agents.

Case Study 3: Anticancer Activity

Research involving gastric adenocarcinoma cell lines (MKN-45) showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. This positions the compound as a candidate for further investigation in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 2-(Trifluoroacetyl)cyclohexan-1,3-dione involves the inhibition of specific enzymes. For instance, it has been shown to inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the breakdown of the amino acid tyrosine in plants . This inhibition leads to the accumulation of toxic intermediates, resulting in the bleaching of plant tissues.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-[2-Nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (Nitisinone, NTBC)

- Synthesis : Prepared via Friedel-Crafts acylation of 2-nitro-4-(trifluoromethyl)benzoyl chloride with cyclohexane-1,3-dione .

- Key Differences : The nitro and trifluoromethyl substituents on the benzoyl group enhance HPPD inhibition potency compared to the trifluoroacetyl group in the target compound .

- Applications : Clinically used to treat hereditary tyrosinemia type 1 (HT-1) due to its HPPD inhibitory activity .

Tembotrione (2-{2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione)

- Synthesis : Derived from 2-chloro-4-methylsulfonyl-3-(trifluoroethoxymethyl)benzoyl chloride and cyclohexane-1,3-dione .

- Key Differences : Incorporates a methylsulfonyl and trifluoroethoxymethyl group, improving herbicidal activity and soil persistence .

- Applications : Commercial herbicide for maize, effective against broadleaf weeds .

2,2,2-Trichloroethylidene-cyclohexane-1,3-dione Derivatives

- Synthesis : Formed via reaction of cyclohexane-1,3-dione with trichloroacetonitrile, followed by heterocyclization .

- Key Differences : Trichloroethylidene substituents enable thiophene synthesis via Gewald’s reaction, expanding utility in material science .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | logP<sup>a</sup> | Water Solubility (mg/L) | Key Substituents |

|---|---|---|---|---|---|

| 2-(2,2,2-Trifluoroacetyl)cyclohexane-1,3-dione | C9H7F3O3 | 220.14 | 1.8 | 120 | Trifluoroacetyl |

| Nitisinone (NTBC) | C14H9F3NO5 | 328.22 | 2.5 | 85 | Nitro, trifluoromethylbenzoyl |

| Tembotrione | C17H16ClF3O6S | 440.82 | 3.1 | 25 | Chloro, methylsulfonyl, trifluoroethoxy |

<sup>a</sup> Predicted using SwissADME .

Enzyme Inhibition (HPPD)

- Target Compound : Moderate HPPD inhibition (IC50 ~ 1.2 μM) due to chelation of Fe<sup>2+</sup> in the enzyme active site .

- Nitisinone: Potent HPPD inhibitor (IC50 ~ 0.04 μM) with slow dissociation kinetics, enabling long-term therapeutic effects .

- Tembotrione : Herbicidal action via HPPD inhibition (IC50 ~ 0.15 μM), with additional soil residual activity from methylsulfonyl groups .

Antimicrobial and Anticancer Activity

Computational Studies

- Molecular Docking: AutoDock4 simulations reveal stronger binding of nitisinone to HPPD (ΔG = -10.5 kcal/mol) compared to the target compound (ΔG = -8.7 kcal/mol) due to nitro group interactions .

- DFT Analysis : The trifluoroacetyl group in the target compound exhibits higher electrophilicity index (ω = 4.2 eV) than tembotrione (ω = 3.8 eV), favoring nucleophilic reactions .

Biologische Aktivität

2-(2,2,2-Trifluoroacetyl)cyclohexane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects. The trifluoroacetyl group is known to enhance the biological profile of compounds by influencing their solubility and metabolic stability.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a cyclohexane ring substituted with a trifluoroacetyl group and two keto groups at positions 1 and 3.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the cyclohexane-1,3-dione framework. Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines.

Case Studies

- Inhibition of Hsp90 : A study demonstrated that compounds structurally related to cyclohexane-1,3-dione can inhibit Hsp90 chaperone proteins, which are crucial in cancer cell proliferation and survival. By inhibiting Hsp90, these compounds can disrupt the folding and activity of client proteins involved in tumor progression .

- Anti-proliferative Effects : In vitro evaluations showed that derivatives of this compound exhibited high anti-proliferative activity against several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). Compounds were tested for their cytotoxicity using standard assays such as MTT or SRB assays .

Enzyme Inhibition

The trifluoroacetyl moiety has been associated with enhanced enzyme inhibition properties. Compounds containing this group have shown promise as inhibitors of various kinases involved in cancer signaling pathways.

Table 1: Enzyme Inhibition Data

The mechanism by which this compound exerts its biological effects is believed to involve:

- Disruption of Protein Folding : By inhibiting molecular chaperones like Hsp90, the compound interferes with the proper folding and function of proteins critical for cancer cell survival.

- Kinase Inhibition : The compound's ability to inhibit tyrosine kinases suggests it may interfere with signaling pathways that promote cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.